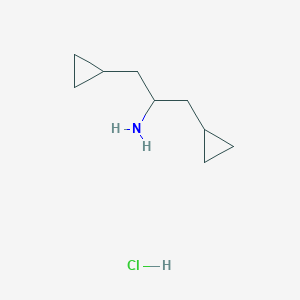![molecular formula C7H13NO B13515748 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[311]heptan-4-ylmethanamine is a bicyclic amine compound characterized by a unique oxabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the oxabicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Introduction of the Amino Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination process, where the oxabicyclo[3.1.1]heptanone intermediate is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the reductive amination process to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation can yield oxabicyclo[3.1.1]heptan-4-one derivatives.
Reduction: Reduction can produce various amine or alcohol derivatives.
Substitution: Substitution reactions can lead to a wide range of functionalized derivatives, depending on the substituents used.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[3.1.1]heptane: Lacks the methanamine group, making it less versatile in chemical reactions.
2-Oxabicyclo[2.2.1]heptane: Has a different ring structure, leading to different chemical properties and reactivity.
Bicyclo[3.1.1]heptane: Lacks the oxygen atom in the ring, affecting its chemical behavior and applications.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine is unique due to its combination of a bicyclic structure with an amino group, providing a versatile scaffold for chemical modifications and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-oxabicyclo[3.1.1]heptan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-6-4-9-7-1-5(6)2-7/h5-7H,1-4,8H2 |
Clave InChI |
WLSLBVQJWDRPKL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1OCC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




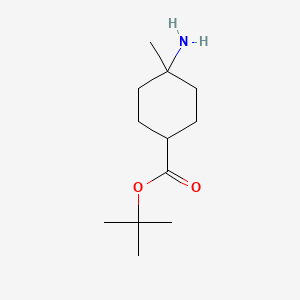

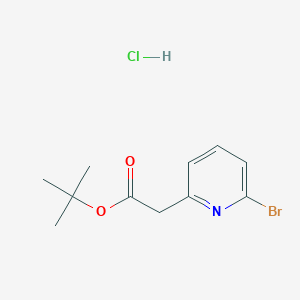
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)


![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
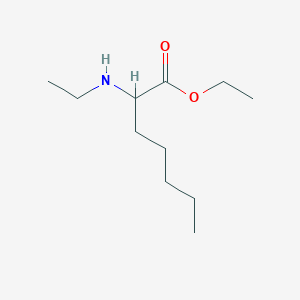
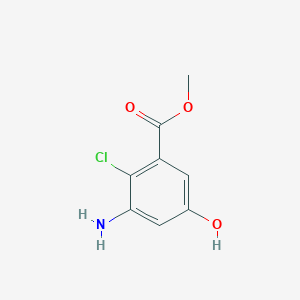

![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
